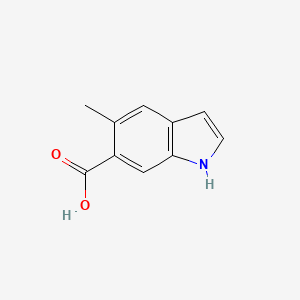
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride
Descripción general
Descripción
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride, also known as BDP-9066, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the family of benzodioxepine derivatives, which have been shown to possess a range of biological activities. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
The scientific interest in 1,5-dihydro-2,4-benzodioxepin derivatives primarily lies in their synthesis and biological properties. For instance, 2H-1,5-Benzodioxepin-3(4H)-one, a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5benzodioxepine, has shown to possess interesting biological properties including acting as β-adrenergic stimulants and having bronchial dilator activity. This compound class is also linked to antifungal strobilurins, indicating a broad spectrum of potential biological applications (Damez, Labrosse, Lhoste, & Sinou, 2001).
Structural and Chemical Analysis
Structural elucidation and analysis of compounds related to 1,5-dihydro-2,4-benzodioxepin derivatives have been extensively studied. For example, a novel pyrazole derivative, 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized and characterized, showcasing the chemical versatility and potential application of these compounds in various fields including material science and pharmaceuticals (Naveen et al., 2018).
Anticancer and Antibacterial Activities
The derivatives of 1,5-dihydro-2,4-benzodioxepin have shown promising anticancer and antibacterial activities. For example, novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). Furthermore, benzannelated six- and seven-membered derivatives incorporating the 5-fluorouracil moiety exhibited potent antiproliferative activities and apoptosis induction in breast cancer cells, highlighting their potential as therapeutic agents (Saniger et al., 2003).
Antirheumatic Potential
Methotrexate (MTX) derivatives with dihydro-2H-1,4-benzothiazine or dihydro-2H-1,4-benzoxazine moieties were synthesized and showed potent in vitro antiproliferative activities against cells related to rheumatoid arthritis, suggesting their potential as antirheumatic agents (Matsuoka et al., 1997).
Propiedades
IUPAC Name |
1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-9-2-1-7-4-12-6-13-5-8(7)3-9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQONAWOKMYEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COCO1)C=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



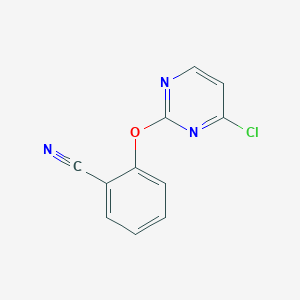
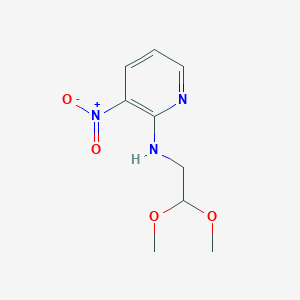
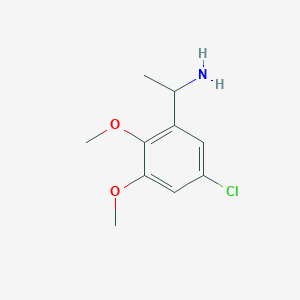
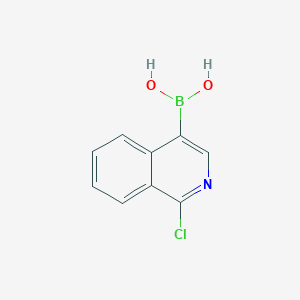
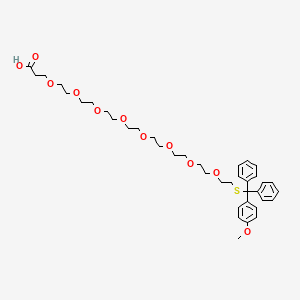
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
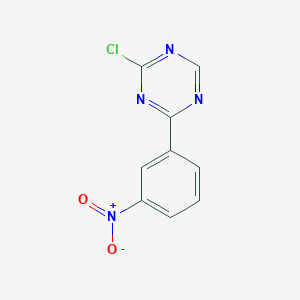
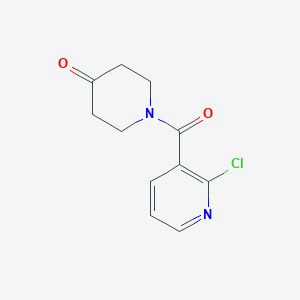

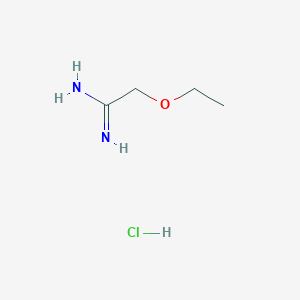
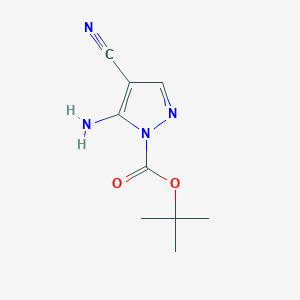

![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
